REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH3:5].Br[C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2>>[Br:1][C:2]1[CH:8]=[C:9]2[C:5](=[CH:4][CH:3]=1)[N:12]([CH2:13][CH2:14][CH2:15][CH3:7])[CH:11]=[CH:10]2
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Name
|
|
Quantity
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11 mL
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Type
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reactant
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Smiles
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BrCCCC
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
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BrC=1C=C2C=CNC2=CC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product was obtained as an oil
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Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C2C=CN(C2=CC1)CCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |